1-(Allyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

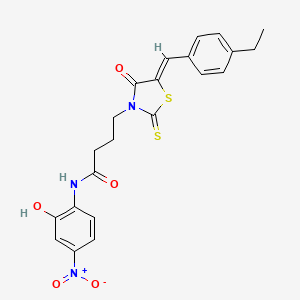

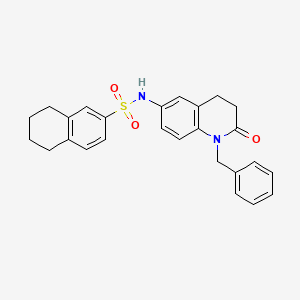

1-(Allyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as AMPP and is a piperazine derivative. AMPP is a potent and selective antagonist of the dopamine D3 receptor, which makes it an attractive target for the treatment of various neurological disorders.

Scientific Research Applications

Antidepressant Potential

- A series of derivatives, including compounds with structural similarity to 1-(Allyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, have been synthesized for potential antidepressant effects. These compounds show dual activity at 5-HT1A serotonin receptors and serotonin transporters, indicating a novel class of antidepressant agents with a dual mechanism of action (Martínez et al., 2001).

Binding Mechanism Analysis

- The compound’s structural analysis and binding mechanism with α1A-adrenoceptor have been investigated. The study involved conformational analysis, time-dependent density functional theory calculations, and molecular docking, providing insights for better drug design of highly selective antagonists with chirality (Xu et al., 2016).

Antiarrhythmic and Antihypertensive Effects

- Derivatives of this compound have been tested for their antiarrhythmic and antihypertensive activities. Their pharmacological effects are suggested to be related to alpha-adrenolytic properties, which depend on the presence of specific moieties like the 1-phenylpiperazine with a methoxy- or chloro- substituent (Malawska et al., 2002).

Alpha-Adrenoceptor Affinity

- A study on a series of 1,4-substituted piperazine derivatives, including compounds similar to 1-(Allyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, focused on their affinity towards alpha 1- and alpha 2-adrenoceptors. The findings highlight the importance of the 1-(o-methoxyphenyl)piperazine moiety in affinity to alpha-adrenoceptors (Marona et al., 2011).

Synthesis and Antitumor Activity

- Compounds related to 1-(Allyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride have been synthesized and evaluated for their effect on tumor DNA methylation processes. This research contributes to the understanding of potential antitumor activities of such compounds (Hakobyan et al., 2020).

Antidepressant and Serotonin Transporter Activity

- Further exploration of derivatives indicates their role as potential antidepressant drugs, with nanomolar affinity for 5-HT1A serotonin receptors and serotonin transporters, suggesting a new class of antidepressants (Orus et al., 2002).

properties

IUPAC Name |

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-prop-2-enoxypropan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3.2ClH/c1-3-12-22-14-15(20)13-18-8-10-19(11-9-18)16-6-4-5-7-17(16)21-2;;/h3-7,15,20H,1,8-14H2,2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUQSAQJSLIQDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(COCC=C)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chlorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2431188.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2431190.png)

![N-[[1-[(2-Chlorophenyl)methyl]triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2431196.png)

![2-((4-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2431207.png)